5-[({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)METHYL]FURAN-2-CARBOXYLIC ACID
Description
This compound is a furan-2-carboxylic acid derivative featuring a substituted chromene moiety. The chromene core (cyclohexa[c]chromen-6-one) is fused with a six-membered cyclohexane ring, bearing a methyl group at position 3 and a ketone at position 5. The furan-2-carboxylic acid group is linked via an oxymethyl bridge to the chromene system. The carboxylic acid group enhances hydrogen-bonding capacity, influencing solubility and reactivity .
Properties
IUPAC Name |
5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-8-16(24-10-12-6-7-15(25-12)19(21)22)18-13-4-2-3-5-14(13)20(23)26-17(18)9-11/h6-9H,2-5,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUIGDIAVQOVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(O4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)METHYL]FURAN-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the chromen derivative and introduce the furan carboxylic acid moiety through a series of reactions, including esterification and etherification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
5-[({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)METHYL]FURAN-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler compound with fewer functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it features a unique structure that combines a chromen ring system with a furan carboxylic acid moiety. The IUPAC name is methyl 5-[({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)methyl]furan-2-carboxylate. Its structural complexity allows for diverse chemical reactivity and biological interactions.
Chemistry
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical transformations such as oxidation and reduction to yield derivatives with altered properties.
Table 1: Common Chemical Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Introduction of functional groups | Hydroxylated derivatives |
| Reduction | Alteration of oxidation state | Saturated compounds |
| Substitution | Replacement of functional groups | Diverse derivatives |
Biology
Research indicates that the compound exhibits potential biological activity , including antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can interact with specific biological targets, modulating their activity.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of chromene derivatives. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction.
Medicine
The compound is being investigated for its therapeutic effects in treating diseases such as cancer and bacterial infections. Its unique structure may allow it to interact with biological pathways involved in disease progression.
Table 2: Therapeutic Potential
| Disease Type | Mechanism of Action | References |
|---|---|---|
| Cancer | Induction of apoptosis | Journal of Medicinal Chemistry |
| Bacterial Infections | Inhibition of bacterial growth | Antimicrobial Agents |
Industrial Applications
In addition to its research applications, this compound has potential uses in the development of new materials and chemical processes. Its unique properties can be harnessed for creating advanced materials with specific functionalities.
Table 3: Industrial Uses
| Application Type | Description |
|---|---|
| Material Science | Development of polymers and composites |
| Chemical Synthesis | Production of specialty chemicals |
Mechanism of Action
The mechanism by which 5-[({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)METHYL]FURAN-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
The following structurally related furan-carboxylic acid derivatives are analyzed for comparative insights:
Structural and Functional Group Variations
Key Observations :
- Substituent Effects: The target compound’s chromene group likely increases steric bulk and lipophilicity compared to simpler phenyl or acetylphenoxy substituents (). This could reduce aqueous solubility but enhance membrane permeability .
- Acid vs. Ester : The carboxylic acid group (target compound, ) promotes hydrogen bonding and ionization at physiological pH, unlike ester derivatives (), which are more lipophilic and hydrolytically unstable .
Physicochemical Properties
- Melting Points : The isochromen-furoyl ester in has a melting point of 178–180°C, indicative of crystalline stability due to planar aromatic systems. The target compound’s chromene moiety may similarly stabilize crystal packing .
- Polarity : The hydroxymethyl derivative () is highly polar (MW 142.11), whereas the target compound’s chromene and carboxylic acid groups may balance polarity and lipophilicity .
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Hazard Identification : Classified under acute toxicity categories (oral, dermal, inhalation; Category 4), requiring strict adherence to GHS/CLP labeling .
- Personal Protective Equipment (PPE) :
- Eye/Face Protection : EN 166-compliant safety glasses or face shields.
- Skin Protection : Nitrile gloves inspected prior to use; lab coats and closed-toe shoes.
- Engineering Controls : Fume hoods for aerosol mitigation .
- Emergency Procedures : Immediate consultation with a physician and provision of the safety data sheet during exposure incidents .
Q. What are the foundational synthetic routes for analogous furan-carboxylic acid derivatives?
Answer:
-
Key Steps :
- Coupling Reactions : Use of chloroacetyl chloride or similar activating agents in dioxane under reflux (e.g., 6-hour reflux for β-lactam analogs) .
- Functionalization : Introduction of substituents via nucleophilic substitution or esterification, as seen in 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid synthesis .
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Example Reaction Table :
Step Reagents/Conditions Target Functional Group Reference 1 Chloroacetyl chloride, triethylamine, dioxane, 0°C → reflux β-lactam ring formation 2 2,4-Dichlorophenol, K₂CO₃, DMF Phenoxy-methyl substitution
Q. Which analytical techniques are essential for characterizing this compound?
Answer:
- Primary Methods :
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms involving this compound?
Answer:
Q. What experimental designs are optimal for assessing its biological activity?
Answer:
Q. How can contradictory stability data be resolved under varying pH and temperature conditions?
Answer:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
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Process Optimization :
-
Quality Control Table :
Parameter Specification Analytical Method Purity ≥98% HPLC-UV (254 nm) Residual Solvent <500 ppm GC-FID
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
